molecular formula C22H20N2O4 B5912542 N-[(E)-1-(4-methoxyphenyl)-3-(2-methylanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

N-[(E)-1-(4-methoxyphenyl)-3-(2-methylanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B5912542
M. Wt: 376.4 g/mol
InChI Key: JIGPEJWZXICJAC-XMHGGMMESA-N
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Description

N-[(E)-1-(4-methoxyphenyl)-3-(2-methylanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and a methylanilino group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-methoxyphenyl)-3-(2-methylanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carboxylic acid, which is then coupled with an appropriate amine to form the carboxamide. The key steps include:

    Formation of Furan-2-carboxylic Acid: This can be achieved through the oxidation of furfural using oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling Reaction: The furan-2-carboxylic acid is then reacted with an amine derivative, such as 1-(4-methoxyphenyl)-3-(2-methylanilino)-3-oxoprop-1-en-2-ylamine, under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods to optimize reaction conditions and yields would be essential.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-methoxyphenyl)-3-(2-methylanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the oxopropenyl moiety can be reduced to form alcohols.

    Substitution: The methylanilino group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(E)-1-(4-methoxyphenyl)-3-(2-methylanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-methoxyphenyl)-3-(2-methylanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:

    Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Receptor Modulation: Interaction with cell surface receptors can modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used for its antiseptic properties.

    Vanillin Acetate: A compound with a similar methoxyphenyl group, used in flavoring and fragrance industries.

Uniqueness

N-[(E)-1-(4-methoxyphenyl)-3-(2-methylanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is unique due to its combination of a furan ring and a methylanilino group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-1-(4-methoxyphenyl)-3-(2-methylanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-15-6-3-4-7-18(15)23-21(25)19(24-22(26)20-8-5-13-28-20)14-16-9-11-17(27-2)12-10-16/h3-14H,1-2H3,(H,23,25)(H,24,26)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGPEJWZXICJAC-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)OC)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C\C2=CC=C(C=C2)OC)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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